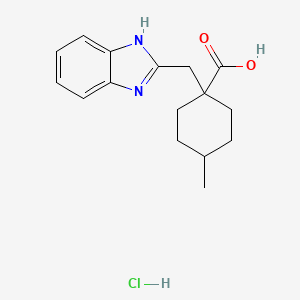

1-(1H-1,3-benzodiazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of benzodiazole, which is a type of organic compound consisting of a benzene ring fused to a diazole ring . Benzodiazole derivatives are known to exhibit a wide range of biological activities and are used in the development of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely feature a benzodiazole core with a methylcyclohexane carboxylic acid group attached at one position and a hydrochloride group at another. The exact structure would depend on the positions of these attachments .Chemical Reactions Analysis

Benzodiazole derivatives can undergo a variety of chemical reactions, depending on the specific substituents present. These can include electrophilic substitution reactions, nucleophilic substitution reactions, and others .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would be influenced by the presence and position of the various substituents .Applications De Recherche Scientifique

Environmental Exposure and Health Risks

Environmental and Occupational Exposure : Studies have evaluated the presence and health risks associated with environmental exposure to chemical agents, such as PAHs, found in urban air, industrial sites, and inside homes. For instance, research on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), used as a phthalate substitute, highlights the significance of monitoring emerging environmental contaminants (Silva et al., 2013).

Biomonitoring and Human Health : The development of methods for the biomonitoring of chemical agents, including PAHs, in human biological samples (e.g., urine, blood) is crucial for assessing exposure and potential health risks. For example, a study on the determination of PAHs in urine of coke oven workers by headspace solid-phase microextraction and gas chromatography-mass spectrometry highlights the utility of advanced analytical techniques in occupational health research (Waidyanatha et al., 2003).

Chemical Analysis and Method Development

- Analytical Methodologies : The development and application of analytical methods for detecting and quantifying chemical compounds in environmental and biological matrices are a key area of scientific research. For instance, studies on the analysis of benzotriazoles and benzothiazoles in environmental samples address the need for sensitive and specific methods to assess exposure to these widely used chemicals (Li et al., 2018).

Toxicology and Risk Assessment

- Toxicological Studies : Research on the toxicological properties of chemical agents, including their metabolism, mechanism of action, and potential health effects, is essential for risk assessment and regulatory decision-making. For example, the study on human in vivo pharmacokinetics of Dibenzo[def,p]chrysene, a PAH, by accelerator mass spectrometry following oral microdosing provides valuable data for understanding the bioavailability and metabolism of high molecular weight PAHs in humans (Madeen et al., 2014).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(1H-benzimidazol-2-ylmethyl)-4-methylcyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2.ClH/c1-11-6-8-16(9-7-11,15(19)20)10-14-17-12-4-2-3-5-13(12)18-14;/h2-5,11H,6-10H2,1H3,(H,17,18)(H,19,20);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKIFUPXFQJWWPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)(CC2=NC3=CC=CC=C3N2)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2696654.png)

![4-[(3-Chlorophenoxy)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2696674.png)